molecular formula C12H17NO2 B11893597 Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- CAS No. 88207-93-6

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-

Cat. No.: B11893597
CAS No.: 88207-93-6
M. Wt: 207.27 g/mol
InChI Key: JETSDVLQDVDSGQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at positions 5 and 7, and a methyl group at position 2. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, the reaction of 3,4-dimethoxyphenylethylamine with acetaldehyde under acidic conditions can yield the desired compound.

Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative in the presence of a dehydrating agent . This method can also be used to synthesize 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated tetrahydroisoquinoline analogs

    Substitution: Various substituted tetrahydroisoquinoline derivatives

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, such as dopamine and serotonin, by binding to their respective receptors . Additionally, it can inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 7, along with a methyl group at position 2, contributes to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

88207-93-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

JETSDVLQDVDSGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2OC)OC

Origin of Product

United States

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